REACTION_CXSMILES
|
C[Si](C)(C)[C:3]1[C:4]2[C:9](C=C3[C:16]=1[C:15](C#C)=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>CO.[OH-].[K+].O>[C:22]([C:21]1[C:25]2[C:16]([CH:3]=[C:4]3[C:9]=1[CH:8]=[CH:7][CH:6]=[CH:5]3)=[CH:15][CH:14]=[CH:13][CH:12]=2)#[CH:23] |f:3.4|
|
Name
|
9-trimethylsilyl ethynyl anthracene
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C[Si](C=1C2=CC=CC=C2C=C2C=CC=C(C12)C#C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was dropped into the resulting solution
|
Type
|
CUSTOM
|
Details
|
THF and methanol were removed under a reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with water several times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to obtain yellow viscous liquid, which
|
Type
|
CUSTOM
|
Details
|
was then purified by silica gel column chromatography
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C2=CC=CC=C2C=C2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |